4-Pyrimidin-2-ylpiperazine-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13N5O2S |
|---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
4-pyrimidin-2-ylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C8H13N5O2S/c9-16(14,15)13-6-4-12(5-7-13)8-10-2-1-3-11-8/h1-3H,4-7H2,(H2,9,14,15) |
InChI Key |
VKXAFVHBIMGURJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 4 Pyrimidin 2 Ylpiperazine 1 Sulfonamide
Strategies for the Construction of the Pyrimidinylpiperazine Core
The formation of the central pyrimidinylpiperazine structure is a critical step in the synthesis of the target compound. The most common and direct approach involves the coupling of a pyrimidine (B1678525) ring with a piperazine (B1678402) moiety.
Nucleophilic Aromatic Substitution Approaches on Pyrimidine Ring Systems
Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of 2-(piperazin-1-yl)pyrimidine. This reaction typically involves the displacement of a suitable leaving group, most commonly a halogen, from the C2 position of the pyrimidine ring by a nucleophilic nitrogen atom of piperazine.
A general and widely employed method is the reaction of 2-chloropyrimidine (B141910) with piperazine. chemicalbook.com This reaction is often carried out in a suitable solvent and may be facilitated by the presence of a base to neutralize the hydrogen chloride generated during the reaction. The reaction conditions can be optimized to favor the formation of the desired mono-substituted product over the di-substituted by-product, 1,4-bis(pyrimidin-2-yl)piperazine. One reported procedure involves adding 2-chloropyrimidine to a stirred solution of excess piperazine and potassium carbonate in water at an elevated temperature (50-65 °C). chemicalbook.com After a specific reaction time, the mixture is cooled, and the bis-substituted byproduct can be removed by filtration. The desired 2-(piperazin-1-yl)pyrimidine is then extracted from the filtrate.
The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the presence of the two ring nitrogen atoms, which withdraw electron density, making the carbon atoms, particularly at the 2-, 4-, and 6-positions, electrophilic. The choice of leaving group is also crucial; while chloro- and bromo-pyrimidines are commonly used, sulfonyl groups have also been shown to be excellent leaving groups in SNAr reactions on pyrimidine rings, demonstrating superior reactivity compared to halogens in some cases.
An alternative SNAr approach involves the use of a 2-(methylthio)pyrimidine (B2922345) derivative. In this strategy, the methylthio group at the C2 position acts as the leaving group. For instance, thiophene-substituted chalcones can be cyclized with thiourea (B124793) to form pyrimidine-2-thiols. Subsequent methylation with methyl iodide yields the 2-(methylthio)pyrimidine intermediate. This intermediate can then be refluxed with piperazine, leading to the formation of the 2-(piperazin-1-yl)pyrimidine core. nih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution for Pyrimidinylpiperazine Synthesis
| Pyrimidine Substrate | Nucleophile | Key Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Chloropyrimidine | Piperazine | Water, K2CO3, 50-65 °C | 2-(Piperazin-1-yl)pyrimidine | chemicalbook.com |
| 4-Substituted-2-(methylthio)-6-(thiophen-2-yl)pyrimidine | N-methylpiperazine | Dry ethanol (B145695), catalytic KOH, reflux | 4-Substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine | nih.gov |
Reductive Amination and Cyclization Routes for Piperazine Formation
While less direct for the synthesis of the pre-formed 2-(piperazin-1-yl)pyrimidine, reductive amination and intramolecular cyclization represent fundamental strategies for the construction of the piperazine ring itself, which can then be coupled with a pyrimidine moiety.
Reductive amination is a powerful method for forming C-N bonds and can be employed in multi-step syntheses to build the piperazine ring. For example, a di-amine precursor could theoretically undergo a double reductive amination with a suitable di-carbonyl compound or its equivalent to form the piperazine ring. More commonly, iterative reductive amination is used to build up the piperazine scaffold. A primary amine can be reacted with a protected piperazine precursor containing a ketone, followed by reduction. nih.gov
Intramolecular cyclization is another key strategy for piperazine ring formation. This typically involves a molecule containing two functional groups that can react with each other to form the heterocyclic ring. For instance, a common precursor for piperazine synthesis is diethanolamine. Through a series of reactions, including chlorination and subsequent intramolecular cyclization, the piperazine ring can be formed. While not a direct route to the pyrimidinylpiperazine core, these methods are crucial for the synthesis of substituted piperazines that can be later used in SNAr reactions with pyrimidines to introduce diversity.
Introduction and Functionalization of the Sulfonamide Moiety
Once the 2-(piperazin-1-yl)pyrimidine core is established, the next critical step is the introduction of the sulfonamide group at the N1-position of the piperazine ring.
Sulfonyl Chloride Coupling Reactions
The most direct and widely used method for the formation of a sulfonamide is the reaction of a secondary amine, in this case, 2-(piperazin-1-yl)pyrimidine, with a sulfonyl chloride. This reaction, often referred to as sulfonylation, results in the formation of a stable sulfonamide bond.
The general procedure involves dissolving the 2-(piperazin-1-yl)pyrimidine in a suitable solvent, such as dichloromethane, and then adding the desired sulfonyl chloride in the presence of a base. hilarispublisher.commdpi.com The base, commonly a tertiary amine like triethylamine, acts as a scavenger for the hydrochloric acid that is formed during the reaction, driving the reaction to completion. The reaction is typically carried out at a controlled temperature, often starting at 0 °C and then allowing it to warm to room temperature. hilarispublisher.com
The choice of sulfonyl chloride determines the R-group on the resulting sulfonamide. For the synthesis of the parent compound, 4-pyrimidin-2-ylpiperazine-1-sulfonamide, a simple sulfonyl chloride or a protected version would be used. However, this method allows for the direct introduction of a wide variety of substituents on the sulfonamide nitrogen by using appropriately substituted sulfonyl chlorides (e.g., alkyl-, aryl-, or heteroarylsulfonyl chlorides).
Table 2: General Conditions for Sulfonyl Chloride Coupling with Piperazines
| Piperazine Derivative | Sulfonyl Chloride | Base | Solvent | General Temperature | Reference |
|---|---|---|---|---|---|
| 2-(Piperazin-1-yl)pyrimidine | R-SO2Cl | Triethylamine | Dichloromethane | 0 °C to Room Temperature | hilarispublisher.com |
| Trimetazidine | Methyl-, Phenyl-, or Benzylsulfonyl chloride | Triethylamine | Dichloromethane | Room Temperature | mdpi.com |
Derivatization at the Sulfonamide Nitrogen
Further functionalization of the sulfonamide nitrogen can provide access to a broader range of derivatives with potentially modulated properties. This can be achieved through N-alkylation or N-acylation of the sulfonamide.
N-alkylation of sulfonamides can be accomplished using various alkylating agents in the presence of a base. researchgate.net For this compound, this would involve the reaction of the sulfonamide with an alkyl halide, for example, to introduce an alkyl group on the sulfonamide nitrogen. The basicity of the sulfonamide nitrogen is relatively low, so a strong base may be required to facilitate the reaction.
Diversification and Peripheral Modifications
The modular nature of the synthesis of this compound allows for extensive diversification at various positions of the molecule.
Peripheral modifications can be introduced by starting with substituted raw materials. For instance, a wide array of substituted 2-chloropyrimidines can be synthesized and subsequently reacted with piperazine to introduce various functional groups on the pyrimidine ring. chemicalbook.com The synthesis of these substituted pyrimidines can be achieved through various heterocyclic chemistry methods, including the cyclization of 1,3-dicarbonyl compounds with amidines. A deconstruction-reconstruction strategy has also been reported for pyrimidine diversification, allowing for the conversion of one pyrimidine into another with different substituents. nih.gov
Furthermore, the sulfonamide moiety can be varied by using different sulfonyl chlorides in the coupling step as described in section 2.2.1. This allows for the introduction of a wide range of alkyl, aryl, and heteroaryl groups, which can significantly influence the properties of the final compound. nih.govnih.gov For example, a series of substituted N-(pyrazin-2-yl)benzenesulfonamides were prepared by reacting aminopyrazine with different substituted benzenesulfonyl chlorides. nih.gov
Finally, as discussed in section 2.2.2, the sulfonamide nitrogen itself can be a point of diversification through alkylation or acylation, further expanding the chemical space around this scaffold.
Substituent Effects on the Pyrimidine Ring
For instance, research has been conducted on the synthesis of 4,6-disubstituted pyrimidines. In one approach, thiophene-substituted chalcones were reacted with thiourea to produce 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols. nih.govresearchgate.net These intermediates were further functionalized, but the initial step locked in the substituents at the 4 and 6 positions. The substituents (R) at the 4-position included groups like p-anisidinyl, phenyl, p-chlorophenyl, and p-phenoxyphenyl. researchgate.net Another study detailed the design and synthesis of a series of 4-[2-Amino-6-(3, 4, 5-substituted-phenyl) pyrimidin-4-yl]benzenesulfonamides. biointerfaceresearch.com This highlights the introduction of both an amino group at the 2-position and a variously substituted phenyl group at the 6-position of the pyrimidine ring. biointerfaceresearch.com These studies underscore that modifications on the pyrimidine ring are a versatile strategy for creating diverse chemical libraries.
Table 1: Examples of Substituents on the Pyrimidine Ring
| Position on Pyrimidine Ring | Substituent Group | Precursor/Method | Reference |
| 4- and 6-positions | Thiophen-2-yl and various aryl groups (e.g., p-anisidinyl, phenyl) | Cyclization of substituted chalcones with thiourea | nih.govresearchgate.net |
| 2- and 6-positions | Amino group and 3,4,5-substituted phenyl groups | Not specified | biointerfaceresearch.com |
Modifications of the Piperazine Ring System
The piperazine ring serves as a central linker in the this compound structure and is a frequent target for chemical modification. The nitrogen atoms of the piperazine ring offer convenient points for derivatization, enabling the introduction of various functional groups that can alter the molecule's steric and electronic properties. nih.govtandfonline.com The piperazine scaffold is recognized as a privileged structure in drug discovery due to its ability to improve pharmacokinetic features. nih.govtandfonline.com
Synthetic routes often involve the reaction of a pyrimidine-containing intermediate with different N-substituted piperazines. For example, 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines have been refluxed with N-methylpiperazine and N-phenylpiperazine to yield the corresponding 2-(4-methylpiperazin-1-yl) and 2-(4-phenylpiperazin-1-yl) pyrimidine derivatives. nih.govresearchgate.net This demonstrates a straightforward method for introducing small alkyl or aryl substituents onto the distal nitrogen of the piperazine ring.
More complex modifications have also been explored. In one study, a series of derivatives were synthesized where the second nitrogen of the piperazine was part of a carbodithioate structure, which was then connected to another substituted piperazine ring. nih.gov Substituents on this terminal piperazine included ethyl, p-tolyl, 4-fluorophenyl, 4-nitrophenyl, benzyl, and benzhydryl groups. nih.gov Such modifications significantly expand the structural diversity of the parent compound. The importance of the piperazine ring's integrity has also been noted, with research showing that replacing it with more flexible systems like ethylenediamine (B42938) or more rigid structures can lead to a loss of biological activity, highlighting the specific structural role of the piperazine moiety. plos.org
Table 2: Modifications on the Piperazine Ring
| Modification Type | Substituent Introduced | Synthetic Method | Reference |
| N-alkylation | Methyl | Refluxing with N-methylpiperazine | nih.govresearchgate.net |
| N-arylation | Phenyl | Refluxing with N-phenylpiperazine | nih.govresearchgate.net |
| Complex Derivatization | 4-Ethylpiperazine-1-carbodithioate | Reaction with potassium salt of piperazine dithiocarbamate (B8719985) | nih.gov |
| Complex Derivatization | 4-(p-Tolyl)piperazine-1-carbodithioate | Reaction with potassium salt of piperazine dithiocarbamate | nih.gov |
| Complex Derivatization | 4-Benzhydrylpiperazine-1-carbodithioate | Reaction with potassium salt of piperazine dithiocarbamate | nih.gov |
Linker and Bridge Incorporations
A notable example involves the synthesis of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxo-ethyl 4-substituted piperazine-1-carbodithioate derivatives. nih.gov In this series, the core pyrimidinylpiperazine unit is connected to a second substituted piperazine ring through a [-C(O)-CH₂-S-C(S)-] linker. The synthesis was achieved by reacting 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide with the potassium salt of an appropriate piperazine dithiocarbamate derivative in acetone. nih.gov This approach effectively uses an acetamide (B32628) group and a dithiocarbamate group to form a flexible bridge between the two heterocyclic systems. The presence of this linker allows for the exploration of how the spatial arrangement and chemical nature of distal substituents affect the molecule's properties.
Advanced Synthetic Techniques and Optimization
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for optimizing the synthesis of complex organic molecules, including sulfonamide derivatives. nih.govnih.gov This technique often leads to dramatically reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. nih.govresearchgate.net
The application of microwave irradiation has been successful in the synthesis of various sulfonamides and related heterocyclic compounds. For instance, the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives was achieved by irradiating a mixture of a suitable chalcone (B49325) and para-hydrazinobenzenesulfonamide hydrochloride in ethanol for just 7 minutes at 200 °C. nih.gov Similarly, a copper (II) complex of a sulfonamide derived from phenylpiperazine was synthesized by subjecting the reactants to microwave irradiation for only 3 minutes, resulting in an 82% yield. mdpi.com
In the context of molecules containing piperazine and sulfonamide moieties, microwave assistance has been particularly effective for nucleophilic aromatic substitution (SNAr) reactions. The synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide was significantly improved using this method, allowing for the rapid generation of the heteroaryl ether core in high yield (94%). nih.gov These examples demonstrate that microwave-assisted synthesis is a highly efficient and advantageous method for producing this compound and its analogs, offering a practical route for rapid library synthesis and process optimization. researchgate.netmdpi.com
Structure Activity Relationship Sar and Ligand Design Principles for 4 Pyrimidin 2 Ylpiperazine 1 Sulfonamide Analogues
Elucidating the Pharmacophore of 4-Pyrimidin-2-ylpiperazine-1-sulfonamide Derivatives
The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For derivatives of 1-(2-pyrimidinyl)piperazine, conformational analysis has been employed to propose model bioactive conformations and design corresponding pharmacophores. nih.gov One such study on derivatives with sedative-hypnotic activity suggested a pharmacophore model composed of 11 features, which characterize the binding of these ligands to their hypothetical receptor. nih.gov This model was found to be distinct in the number and 3D arrangement of its features when compared to pharmacophores designed for other anxiolytics and sedative-hypnotics like benzodiazepines and barbiturates. nih.gov
In a broader context, two common scaffolds for ligands targeting receptors like the 5-HT7 receptor are long-chain arylpiperazines (LCAPs) and sulfonamide-containing compounds. nih.gov This highlights the significance of both the piperazine (B1678402) and sulfonamide moieties present in the this compound core structure in defining the pharmacophore for certain biological targets. nih.gov The piperazine ring is a frequently occurring motif in pharmacologically active compounds and is considered a "privileged structure". pharmacophorejournal.com Its two nitrogen atoms can play a crucial role in improving pharmacokinetic properties such as water solubility. nih.gov
Impact of Pyrimidine (B1678525) Ring Substitutions on Target Affinity and Selectivity
Modifications to the pyrimidine ring of this compound analogues can significantly influence their interaction with biological targets, thereby affecting their affinity and selectivity. The arrangement of nitrogen atoms within the pyrimidine ring itself is a critical determinant of biological activity. In a study on pyrimidine-4-carboxamide (B1289416) inhibitors, it was demonstrated that the removal of the nitrogen atom at the X2-position resulted in a 10-fold decrease in potency, suggesting its potential involvement in a crucial hydrogen bond interaction with the target protein. acs.org Conversely, the removal of the X1-nitrogen did not have the same detrimental effect. acs.org This underscores the specific electronic and hydrogen-bonding requirements of the target's binding site.
Aromatic and Heteroaromatic Substitutions
The introduction of aromatic and heteroaromatic substituents on the pyrimidine ring can modulate the electronic properties and steric profile of the molecule, leading to changes in target affinity and selectivity. For instance, in a series of pyrimidine-4-carboxamides, replacing the pyrimidine core with a pyridine (B92270) ring (pyridyl analogues) led to a significant drop in potency, indicating that the pyrimidine scaffold was optimal for the intended target. acs.org
In a different series of 2-aminopyrimidine (B69317) derivatives, the introduction of a piperazinyl substituent at the C-4 position of the pyrimidine ring resulted in the most potent compound for in vitro β-glucuronidase inhibition. nih.gov In contrast, a 4-phenylpiperazinyl substituent at the same position rendered the compound inactive, suggesting that the unsubstituted piperazinyl moiety is crucial for activity. nih.gov Docking studies indicated that the hydrogen atom on the piperazinyl group might play an important role in the compound's inhibitory activity. nih.gov
The table below summarizes the impact of substituting the pyrimidine ring with a pyridyl moiety in a series of NAPE-PLD inhibitors.
| Compound ID | Scaffold | X1 | X2 | pIC50 |
| 2 | Pyrimidine | N | N | 6.14 |
| 3 | Pyridine | N | CH | 5.14 |
| 4 | Pyridine | CH | N | 6.09 |
Data sourced from a study on pyrimidine-4-carboxamides as NAPE-PLD inhibitors. acs.org
Hydroxyl and Amino Group Contributions
In another study on 2-aminopyrimidine derivatives, docking analysis revealed that the amine group attached to the pyrimidine ring formed a hydrogen bond with the carbonyl of a key amino acid residue (Phe161) in the active site of β-glucuronidase. nih.gov This interaction was observed in active compounds, while inactive compounds with different substituents failed to form such crucial interactions. nih.gov The presence of a hydroxyl group on a tyrosine residue (Tyr472) in the active site also formed hydrogen bonds with the nitrogen and amine group of the pyrimidine ring in a potent inhibitor. nih.gov
Role of Piperazine Ring Modifications in Modulating Biological Response
The piperazine ring is a versatile scaffold in medicinal chemistry, and its modification can profoundly impact the biological response of this compound analogues. The integrity of the piperazine ring is often crucial for maintaining activity. For instance, in a series of nucleozin (B1677030) analogues, replacing the piperazine ring with a more flexible ethylenediamine (B42938) functional group led to a loss of anti-influenza activity, highlighting the necessity of the piperazine ring for this specific biological function. plos.org Similarly, replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group has been shown to cause a noticeable decrease in the activity of other compounds. nih.gov
N-Substitutions on Piperazine
Substitutions on the nitrogen atoms of the piperazine ring can fine-tune the physicochemical properties and target interactions of the molecule. In a study of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, the presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on equilibrative nucleoside transporters (ENTs). frontiersin.org
A review of the piperazine skeleton in natural product modifications highlighted that substituents on the piperazine unit are important for their inhibitory activity in various contexts. nih.gov For example, in a series of chalcone-piperazine derivatives, altering the amine part to include N-phenylpiperazine, N-benzylpiperazine, and variously substituted fluorophenyl piperazines demonstrated a good inhibition profile towards certain enzymes. tandfonline.com
The following table illustrates the effect of N-substitutions on the piperazine ring of FPMINT analogues on their inhibitory activity against ENT1 and ENT2.
| Compound ID | N-Substitution on Piperazine Moiety | ENT1 IC50 (µM) | ENT2 IC50 (µM) |
| FPMINT | 2-fluorophenyl | 4.87 | 0.81 |
| 2b | 4-chlorophenyl | 12.68 | 2.95 |
| 3c | 2,4-dichlorophenyl | 2.38 | 0.57 |
Data adapted from a study on FPMINT analogues as inhibitors of human equilibrative nucleoside transporters. frontiersin.org
Criticality of the Sulfonamide Linkage for Bioactivity
The sulfonamide group, a cornerstone of many successful therapeutic agents, plays a multifaceted and often indispensable role in the biological activity of this compound analogues. Its importance stems from a combination of its unique physicochemical properties, including its geometry, hydrogen bonding capabilities, and electronic characteristics. These features enable the sulfonamide moiety to act as a crucial structural linker and a key pharmacophoric element, directly participating in interactions with biological targets.
Research into various classes of piperazine sulfonamide analogues has consistently highlighted the significance of this functional group. For instance, in a series of piperazine sulfonamide analogues evaluated as α-amylase inhibitors, the presence and nature of the sulfonamide linker were found to be pivotal for their inhibitory activity. nih.gov The sulfonamide group often acts as a hydrogen bond acceptor through its two oxygen atoms and as a hydrogen bond donor via the nitrogen atom, facilitating a strong and specific binding to the active site of enzymes or receptors. drughunter.com
The geometry of the sulfonamide linkage also imparts a specific conformational rigidity to the molecule, orienting the pyrimidinylpiperazine and the substituent on the sulfonamide in a spatially defined manner. This precise arrangement is often a prerequisite for optimal interaction with the binding pocket of a biological target. Any alteration in this linkage can lead to a significant loss of potency, underscoring its critical role in maintaining the bioactive conformation.
While specific SAR studies on this compound analogues with direct modifications of the sulfonamide linker are not extensively documented in publicly available literature, the broader evidence from related chemical series strongly supports the hypothesis that this linkage is a critical determinant of their biological activity. The following table summarizes the general importance of the sulfonamide moiety based on findings from analogous compound series.
| Structural Feature | Contribution to Bioactivity | Observed Effects of Modification |
|---|---|---|
| Hydrogen Bonding | Acts as both H-bond donor and acceptor, crucial for target binding. drughunter.com | Removal or alteration often leads to a significant decrease in potency. |
| Geometry and Rigidity | Maintains the optimal spatial orientation of key pharmacophoric groups. | Changes in the linker can disrupt the bioactive conformation. |
| Electronic Properties | Influences the overall electronic landscape of the molecule and its physicochemical properties. | Modifications can alter ADME properties and target interactions. |
Exploration of Bioisosteric Replacements
Given the central role of the sulfonamide linkage, its replacement with bioisosteric groups represents a key strategy in drug design to modulate the pharmacological properties of this compound analogues. Bioisosteres are functional groups or molecules that possess similar physicochemical properties and can elicit a comparable biological response. The goal of such replacements is often to improve potency, selectivity, metabolic stability, or to reduce toxicity while retaining the essential binding interactions.
The concept of bioisosteric replacement is a well-established principle in medicinal chemistry. nih.gov For the sulfonamide group, several bioisosteres have been investigated in different chemical contexts. These include, but are not limited to, amides, reversed amides, ketones, and various heterocyclic rings that can mimic the hydrogen bonding and steric profile of the sulfonamide.
In the context of pyrimidinylpiperazine derivatives, the exploration of bioisosteric replacements for the sulfonamide linker is an active area of research aimed at fine-tuning the therapeutic potential of these compounds. For example, replacing the sulfonamide with an amide linkage can alter the hydrogen bonding pattern and the rotational freedom around the linker, which may lead to a different selectivity profile or improved pharmacokinetic properties.
While specific data on bioisosteric replacements for this compound is limited in the available literature, studies on related structures provide valuable insights. For instance, in the development of other classes of inhibitors, the replacement of a sulfonamide with other functionalities has been shown to significantly impact activity. The success of such a replacement is highly dependent on the specific biological target and the binding pocket environment.
The following interactive table presents hypothetical bioisosteric replacements for the sulfonamide group in the this compound scaffold and the potential impact on their properties, based on general principles of medicinal chemistry.
| Bioisosteric Replacement | Potential Advantages | Potential Disadvantages |
|---|---|---|
| Amide | Can maintain hydrogen bonding capabilities; may improve metabolic stability. | Altered geometry and electronic properties may reduce potency. |
| Reversed Amide | Offers a different vector for substituents and can alter binding interactions. | May not be a suitable geometric mimic, leading to loss of activity. |
| Ketone | Acts as a hydrogen bond acceptor; can introduce a different conformational preference. | Lacks the hydrogen bond donor capability of the sulfonamide. |
| Methylene Sulfone | Maintains the sulfonyl group's hydrogen bond accepting ability with increased flexibility. | Increased flexibility might be detrimental to binding affinity. |
Pharmacological Spectrum and Mechanism of Action Investigations of 4 Pyrimidin 2 Ylpiperazine 1 Sulfonamide Derivatives
Enzyme Inhibition Studies
Derivatives of the 4-pyrimidin-2-ylpiperazine-1-sulfonamide scaffold have been synthesized and evaluated against a range of enzymatic targets. The inherent structural features of this chemical core—combining a pyrimidine (B1678525) ring, a piperazine (B1678402) linker, and a sulfonamide group—allow for versatile modifications, leading to compounds with specific inhibitory activities and selectivities. The following sections detail the research findings related to their interactions with key enzymes.
Sorbitol Dehydrogenase (SDH) Inhibition and Polyol Pathway Modulation
The polyol pathway, which involves the enzymes aldose reductase and sorbitol dehydrogenase (SDH), has been implicated in the pathogenesis of diabetic complications due to the accumulation of sorbitol and fructose (B13574) in tissues under hyperglycemic conditions. Inhibiting SDH, the second enzyme in this pathway, is a therapeutic strategy to mitigate this fructose accumulation.
Research has identified specific derivatives of this compound as potent SDH inhibitors. One such compound, 2-hydroxymethyl-4-(4-N,N-dimethylaminosulfonyl-1-piperazino) pyrimidine, was found to be a reversible, mixed inhibitor of sheep liver sorbitol dehydrogenase with respect to sorbitol, fructose, and the coenzyme NAD(H). nih.gov Further medicinal chemistry efforts led to the synthesis of an enantiomeric SDH inhibitor, 4-[2-(1R-hydroxy-ethyl)-pyrimidin-4-yl]piperazine-1-sulfonic acid dimethylamide, which proved to be at least ten times more potent than earlier leads. nih.gov This compound effectively inhibited SDH in the sciatic nerve of streptozotocin-induced diabetic rats, demonstrating in vivo target engagement. nih.gov These studies underscore the potential of this chemical class to modulate the polyol pathway and address diabetic complications.
| Compound Name | Enzyme Target | Inhibitory Activity/Mechanism | Source |
|---|---|---|---|
| 2-hydroxymethyl-4-(4-N,N-dimethylaminosulfonyl-1-piperazino) pyrimidine | Sorbitol Dehydrogenase (SDH) | Reversible, mixed inhibition | nih.gov |
| 4-[2-(1R-hydroxy-ethyl)-pyrimidin-4-yl]piperazine-1-sulfonic acid dimethylamide | Sorbitol Dehydrogenase (SDH) | Potent inhibitor; >10x more potent than lead compounds | nih.gov |
Dipeptidyl Peptidase-4 (DPP-4) Inhibition in Metabolic Disorders
Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis, responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gov Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin (B600854) secretion and reduced glucagon (B607659) levels, making it a validated therapeutic target for type 2 diabetes. srce.hrmdpi.com
The piperazine sulfonamide scaffold has been explored for its potential as a DPP-4 inhibitor. srce.hr Studies on 1,4-bis(phenylsulfonyl) piperazine derivatives, which share the piperazine sulfonamide core, have shown in vitro inhibitory activity against DPP-4. srce.hrnih.gov Research indicated that derivatives featuring electron-withdrawing groups, such as chlorine, on the phenyl rings demonstrated improved activity compared to those with electron-donating groups. srce.hrnih.gov For instance, certain chlorinated derivatives exhibited inhibitory activity up to 22.6% at a concentration of 100 µmol L–1. srce.hrnih.gov While these specific compounds lack the pyrimidine moiety, the findings suggest that the broader piperazine sulfonamide class is a promising foundation for the development of novel DPP-4 inhibitors. srce.hrpensoft.net
| Compound Class | Enzyme Target | Inhibitory Activity (% at 100 µmol L⁻¹) | Key Structural Feature for Activity | Source |
|---|---|---|---|---|
| 1,4-bis(phenylsulfonyl) piperazine derivatives | Dipeptidyl Peptidase-4 (DPP-4) | 11.2% to 22.6% | Electron-withdrawing groups (e.g., Cl) enhance activity | srce.hrnih.gov |
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Modulators
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. wikipedia.org NAPE-PLD catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to generate NAEs. nih.govuniprot.org
A review of the scientific literature did not yield significant research specifically investigating derivatives of the this compound scaffold as modulators of NAPE-PLD. While other sulfonamide-containing compounds have been identified as inhibitors of this enzyme, a direct link to the pyrimidinyl-piperazine core structure is not established in the available data. nih.govresearchgate.net
Bacterial Phosphopantetheinyl Transferase (PPTase) Inhibition
Phosphopantetheinyl transferases (PPTases) are essential enzymes in bacteria that are required for the biosynthesis of fatty acids and polyketides, making them attractive targets for the development of new antibacterial agents. nih.govresearchgate.net These enzymes catalyze the transfer of a 4'-phosphopantetheinyl moiety from coenzyme A to a carrier protein. nih.gov
Research into inhibitors of bacterial PPTase has explored related heterocyclic structures. A study on 2-pyridinyl-N-(4-aryl)-piperazine-1-carbothioamides as inhibitors of Sfp-PPTase found that replacing the carbothioamide group with a sulfonamide moiety resulted in comparable potency. researchgate.net Although this research focused on a pyridine (B92270) core rather than a pyrimidine one, the structural similarity and the positive result for the sulfonamide group suggest that pyrimidin-2-ylpiperazine-1-sulfonamide derivatives could warrant investigation as potential bacterial PPTase inhibitors.
Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition in Neurodegenerative Contexts
Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a significant role in microtubule dynamics and tau protein phosphorylation. mdpi.com Over-expression and aberrant activity of MARK4 are implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease, making it a promising therapeutic target. nih.govnih.gov
A series of 4,6-disubstituted pyrimidine derivatives, specifically 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidines, have been synthesized and identified as potent MARK4 inhibitors. nih.gov These compounds directly represent the class of molecules under review. The inhibitory activity was found to be dependent on the substitution pattern on the arylsulfonyl moiety. The most potent compound in the series featured a 4-methylbenzenesulfonyl group. nih.gov In-silico molecular docking and dynamics simulations supported the in-vitro findings, providing insight into the binding interactions with the MARK4 active site. nih.gov
| Compound (Aryl Group in 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine) | Enzyme Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| Phenyl | MARK4 | 3.89 | nih.gov |
| 4-Methylphenyl | MARK4 | 1.52 | nih.gov |
| 4-Methoxyphenyl | MARK4 | 1.89 | nih.gov |
| 4-Chlorophenyl | MARK4 | 2.52 | nih.gov |
| 4-Fluorophenyl | MARK4 | 3.15 | nih.gov |
| 4-Bromophenyl | MARK4 | 2.98 | nih.gov |
| 2,4,6-Trimethylphenyl | MARK4 | 2.11 | nih.gov |
Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B Selectivity)
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576). nih.gov Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.gov The selectivity of inhibitors for MAO-A or MAO-B is a crucial factor in their therapeutic application and side-effect profile. mdpi.com
A series of derivatives based on the 1-(2-pyrimidin-2-yl)piperazine core have been synthesized and evaluated for their MAO inhibitory activity. nih.govnih.gov Specifically, 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were screened against both MAO-A and MAO-B. nih.gov The results showed that several compounds were selective inhibitors of MAO-A. nih.govnih.gov For example, the derivative with a 4-nitrophenyl substitution (2j) and another with a benzhydryl substitution (2m) exhibited selective MAO-A inhibition with IC₅₀ values of 23.10 µM and 24.14 µM, respectively, while showing significantly weaker inhibition of MAO-B. nih.govnih.gov
| Compound Name | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity | Source |
|---|---|---|---|---|
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate (2j) | 23.10 | >100 | MAO-A Selective | nih.govnih.gov |
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate (2m) | 24.14 | >100 | MAO-A Selective | nih.govnih.gov |
Other Enzyme Targets (e.g., α-Glucosidase, Acetylcholinesterase)
Derivatives of the pyrimidinyl-piperazine scaffold have demonstrated notable inhibitory activity against several enzymes, including α-glucosidase and acetylcholinesterase.
A series of chiral pyrimidinyl-piperazine carboxamide derivatives were synthesized and evaluated for their inhibitory effects on α-glucosidase from Saccharomyces cerevisiae. nih.gov The results indicated that all tested compounds exhibited excellent inhibitory potential when compared to acarbose. nih.gov Notably, compounds with an S-configuration at the chiral center were found to be up to five times more active than their R-configuration counterparts. nih.gov A kinetic analysis of the most potent compound revealed a competitive mode of inhibition. nih.gov Computational studies suggested that hydrophobic interactions are a key factor in the observed activity. nih.gov
In the context of acetylcholinesterase (AChE) inhibition, which is a key target in the management of Alzheimer's disease, various pyrimidine and piperazine derivatives have been investigated. researchgate.netnih.gov One study detailed the design and synthesis of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as AChE inhibitors. researchgate.net The majority of these compounds displayed moderate inhibitory activity against acetylcholinesterase. researchgate.net Another series of phthalimide-based piperazine derivatives also demonstrated potential as acetylcholinesterase inhibitors, although their potency was less than the reference drug, donepezil. nih.gov
Anticancer and Antiproliferative Activities
The anticancer potential of compounds containing the pyrimidine, piperazine, and sulfonamide moieties has been a significant area of research, with studies focusing on their cytotoxicity against various cancer cell lines and the elucidation of their molecular mechanisms of action.
In Vitro Cytotoxicity Against Various Cancer Cell Lines
A range of sulfonamide derivatives incorporating pyrimidine and piperazine rings have been synthesized and evaluated for their antiproliferative effects. For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were tested against four human cancer cell lines: K562 (leukemia), Colo-205 (colon cancer), MDA-MB-231 (breast cancer), and IMR-32 (neuroblastoma). nih.gov Several of these compounds demonstrated good activity against all cell lines except K562. nih.gov Similarly, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been assessed for their cytotoxicity against non-cancerous fibroblast (3T3) and breast cancer (4T1) cell lines, with some compounds showing potent cytotoxic effects against the 4T1 cells. nih.gov Furthermore, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine sulfonamides have exhibited strong anticancer properties in HeLa (cervical cancer), HCT 116 (colon cancer), PC-3 (prostate cancer), and BxPC-3 (pancreatic cancer) cell lines at very low concentrations. mdpi.com
| Compound Type | Cancer Cell Lines Tested | Observed Activity | Reference |
|---|---|---|---|
| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives | K562, Colo-205, MDA-MB 231, IMR-32 | Good activity on all cell lines except K562 for some derivatives. | nih.gov |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 4T1 (breast cancer) | Potent cytotoxic effects. | nih.gov |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine sulfonamides | HeLa, HCT 116, PC-3, BxPC-3 | Strong anticancer properties at low concentrations. | mdpi.com |
Molecular Mechanisms of Antitumor Action (e.g., Tubulin Assembly Disruption, HSP90-Cdc37 Interaction Modulation, Hedgehog Signaling Inhibition)
The antitumor effects of these derivatives are attributed to several molecular mechanisms. One such mechanism is the disruption of tubulin assembly. nih.gov Tubulin is a crucial protein for microtubule formation, which is essential for cell division. nih.gov Compounds that interfere with the assembly and disassembly of tubulin can inhibit cell proliferation and are effective anticancer agents. nih.gov
Another important target is the heat shock protein 90 (Hsp90)-Cdc37 protein-protein interaction. nih.govnih.gov This interaction is vital for the stability and function of numerous oncogenic proteins, particularly protein kinases. nih.govnih.gov The discovery of new inhibitors of the Hsp90-Cdc37 interaction represents a promising strategy for cancer therapy. nih.gov Research has led to the identification of compounds that bind to Hsp90 and interfere with its interaction with Cdc37, resulting in anticancer activity against various cancer cell lines. nih.govrsc.org
The Hedgehog (Hh) signaling pathway is also a key target in cancer therapy, as its abnormal activation is implicated in the development of various cancers. nih.govotavachemicals.com A series of novel 4-(2-pyrimidinylamino)benzamide derivatives have been designed and synthesized as potent inhibitors of the Hedgehog signaling pathway. nih.gov Many of these compounds showed more potent inhibitory activities than the approved drug vismodegib (B1684315) in a Gli-luciferase reporter assay. nih.gov Furthermore, piperazic acid derivatives have been shown to down-regulate the expression of Gli1, a key transcription factor in the Hedgehog signaling pathway, in a dose-dependent manner. lookchem.comnih.gov
Antidiabetic and Antihyperglycemic Potentials
Derivatives of this compound have also been explored for their potential in managing diabetes. Research has focused on their ability to enhance glucose uptake and inhibit key enzymes involved in glucose metabolism.
Several studies have highlighted the potential of piperazine and sulfonamide derivatives as antidiabetic agents. nih.govresearchgate.net For instance, certain aryl piperazine compounds have been shown to promote glucose uptake and inhibit NADH:ubiquinone oxidoreductase, making them potential candidates for the treatment of type 2 diabetes mellitus. nih.gov
Glucose Uptake Enhancement Mechanisms
The investigation of aryl piperazines has revealed that these compounds can promote glucose uptake. nih.gov The presence of a p-CF3 aryl piperazine pattern has been identified as important for this biological activity. nih.gov Additionally, fused-pyrimidine derivatives have been developed as agonists for GPR119, a G protein-coupled receptor that, when activated, promotes insulin secretion and improves glucose tolerance. nih.govmanchester.ac.uk One such compound demonstrated high agonistic activity and improved glucose tolerance in a dose-dependent manner in preclinical models. nih.gov
Antimicrobial Efficacy (Antibacterial and Antifungal Spectrum)
The antimicrobial properties of pyrimidine and piperazine derivatives, including those with a sulfonamide linkage, have been extensively studied. researchgate.netnih.govnih.govresearchgate.net These compounds have shown efficacy against a range of bacterial and fungal pathogens.
A series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives were synthesized and screened for their in vitro antimicrobial activity, with some compounds exhibiting significant activity against several microbial strains. researchgate.net Another study on pyrimidine incorporated piperazine derivatives found that certain compounds showed good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.govnih.govresearchgate.net Significant antifungal activity was also observed against Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans. nih.govnih.govresearchgate.net Furthermore, sulfonamide and amide derivatives of piperazine incorporating an imidazo[1,2-b]pyridazine (B131497) moiety have been screened for their in vitro antimicrobial activity against both gram-positive and gram-negative bacteria. researchgate.nethilarispublisher.com
| Compound Series | Bacterial Strains | Fungal Strains | Reference |
|---|---|---|---|
| 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives | Various strains | Not specified | researchgate.net |
| Pyrimidine incorporated piperazine derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi-A | Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, Candida albicans | nih.govnih.govresearchgate.net |
| Sulfonamide and amide derivatives of piperazine incorporating an imidazo[1,2-b]pyridazine moiety | Gram-positive and Gram-negative bacteria | Not specified | researchgate.nethilarispublisher.com |
Antioxidant and Free Radical Scavenging Capacities
Derivatives of the this compound scaffold have demonstrated notable antioxidant and free radical scavenging properties. The inherent characteristics of the pyrimidine and sulfonamide moieties contribute to this activity. Pyrimidine and its fused derivatives are recognized for their ability to act as absorbers of free radicals. sciforum.net The antioxidant potential of these compounds is often evaluated through various in vitro assays that measure their capacity to neutralize reactive oxygen species (ROS).
Research into related structures, such as chrysin-based sulfonylpiperazines and 2-thiouracil-5-sulfonamide derivatives, has shown significant free radical scavenging potential. nih.govnih.gov For instance, studies on 1,3,4-oxadiazole (B1194373) linked piperazine sulfonamides have demonstrated antioxidant activity through DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl radical (OH•), and nitric oxide (NO•) scavenging methods. researchgate.net The introduction of different substituents on the core structure allows for the modulation of antioxidant efficacy. For example, chrysin-sulfonylpiperazine derivatives with 4-OCF3, 4-OCH3, and 2,4-diOCH3 groups exhibited the best antioxidant potential against DPPH and ABTS (2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid) radicals. nih.gov Similarly, certain pyrimidine derivatives with sulfone moieties have shown prominent antioxidant effects in both nitric oxide and DPPH assays. nih.gov
Table 1: Antioxidant Activity of Selected Sulfonamide Derivatives
| Compound Class | Assay Method | Key Findings | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole linked piperazine sulphonamides | DPPH, OH•, NO• | Demonstrated notable scavenging activity. | researchgate.net |
| Pyrazole Based Sulfonamide Derivatives | DPPH | Compounds 4b, 4d, and 4e showed significant activity. | nih.gov |
| Chrysin-based sulfonylpiperazines (7h, 7j, 7k) | DPPH, ABTS | Exhibited the best antioxidant potential among the series. | nih.gov |
| 2-Thiouracil-5-sulfonamide derivatives | Nitric Oxide Scavenging, Hydrogen Peroxide Scavenging | Compound V showed the most potent antioxidant activity. | nih.gov |
Metal Chelation Properties
The structural arrangement of this compound derivatives provides sites for metal ion coordination, indicating potential metal chelation properties. The nitrogen atoms within the pyrimidine and piperazine rings, along with the oxygen and nitrogen atoms of the sulfonamide group, can act as ligands for metal ions.
Studies on the coordination chemistry of related sulfonamide compounds, such as 4-amino-N-pyrimidin-2-ylbenzene sulphonamide, have shown that metal ions like Cu(II), Mn(II), Ni(II), and Cd(II) coordinate through the pyrimidinic nitrogen and the sulfonamidic nitrogen. researchgate.net This chelation can modulate the biological activity of the compounds. The formation of these metal complexes is a key aspect of their mechanism, potentially influencing their therapeutic effects and stability. bohrium.com Research on benzene (B151609) sulfonamide-piperazine hybrids has also included metal chelating assays to evaluate their antioxidant capacities, further supporting the role of metal chelation in the pharmacological profile of this class of compounds. nih.gov
Anticonvulsant Properties and Central Nervous System Activity
The pyrimidine and piperazine moieties are integral to many compounds with activity in the central nervous system (CNS). researchgate.net Derivatives of this compound have been investigated for their potential as anticonvulsant agents. Preclinical evaluations commonly use models such as the maximal electroshock (MES) seizure and the subcutaneous pentylenetetrazole (scPTZ) seizure threshold tests to determine efficacy. nih.govnih.gov
Research on various heterocyclic derivatives containing the pyrimidine or piperazine core has identified several promising anticonvulsant candidates. For instance, certain triazolopyrimidine derivatives have shown potent anticonvulsive activity in both MES and PTZ-induced seizure models. frontiersin.org One derivative, compound 6d , was found to have a median effective dose (ED50) of 15.8 mg/kg in the MES test and 14.1 mg/kg in the PTZ test. frontiersin.org Similarly, studies on 3-aryl-pyrrolidine-2,5-dione derivatives bearing an N-(4-methylpiperazin-1-yl) substituent revealed that compounds with a chlorine atom on the aromatic ring exhibited strong anticonvulsant activity in the MES test, with ED50 values ranging from 29 to 48 mg/kg. nih.gov The mechanism of action for many anticonvulsants involves the modulation of ion channels, such as voltage-gated sodium channels. nih.govnih.gov The lipophilicity of these compounds is also a critical factor, as it influences their ability to penetrate the blood-brain barrier. mdpi.com
Table 2: Anticonvulsant Activity of Selected Piperazine and Pyrimidine Derivatives
| Compound Series | Test Model | Most Active Compound(s) | ED50 (mg/kg) | Reference |
|---|---|---|---|---|
| N-(4-methylpiperazin-1-yl)-3-aryl-pyrrolidine-2,5-diones | MES | 3- or 4-chloroaryl derivatives | 29 - 48 | nih.gov |
| 1,4-substituted piperazines | MES | Compound II and X | PI > Valproate | nih.gov |
| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione amides | MES, 6 Hz | Compound 6 | 68.30 (MES), 28.20 (6 Hz) | mdpi.com |
| Triazolopyrimidines | MES, PTZ | Compound 6d | 15.8 (MES), 14.1 (PTZ) | frontiersin.org |
PI: Protective Index
Antidepressant Effects through Neurotransmitter System Modulation
The 1-(2-pyrimidinyl)piperazine (1-PP) moiety is a well-established pharmacophore found in several anxiolytic and antidepressant drugs, such as the azapirone buspirone. nih.gov This structural component is an active metabolite of azapirones and is believed to contribute significantly to their therapeutic efficacy in depression. nih.gov Consequently, derivatives of this compound are of great interest for their potential antidepressant effects.
The primary mechanism investigated for these compounds is the modulation of key neurotransmitter systems. A significant pathway is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin and norepinephrine. nih.gov A study on 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives identified compounds that exhibited selective MAO-A inhibitory activity. nih.govresearchgate.net Specifically, compounds 2j and 2m showed IC50 values of 23.10 µM and 24.14 µM, respectively, for MAO-A inhibition. nih.gov Beyond MAO inhibition, the piperazine substructure is crucial for developing selective serotonin reuptake inhibitors (SSRIs). nih.govnih.gov The piperazine ring often plays a key role in the binding conformations of these agents to the serotonin transporter, in addition to providing favorable CNS pharmacokinetic properties. nih.gov
Anti-inflammatory Response Pathways
Derivatives of pyrimidine and sulfonamide have been extensively studied for their anti-inflammatory properties. nih.govmdpi.com The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key mediators in the inflammatory cascade. nih.gov
One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins (B1171923) (PGE2). nih.govmdpi.com By suppressing COX activity, these compounds can reduce the production of PGE2, thereby alleviating inflammation. nih.gov Furthermore, investigations into novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives have shown that these compounds can disrupt the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. researchgate.net They may also decrease the expression of COX-2 and reduce the nuclear accumulation of nuclear factor-kappa B (NF-κB), a protein complex that regulates the expression of numerous pro-inflammatory genes. nih.govresearchgate.net Studies on other related heterocyclic systems have confirmed that inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines is a viable strategy for their anti-inflammatory action. mdpi.com
Computational Chemistry and in Silico Approaches for 4 Pyrimidin 2 Ylpiperazine 1 Sulfonamide Research
Molecular Docking for Binding Mode Prediction and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how a ligand, such as 4-Pyrimidin-2-ylpiperazine-1-sulfonamide, might interact with a biological target, typically a protein or enzyme. nih.govmdpi.com Docking simulations place the ligand into the binding site of a target protein and score the different poses based on their binding affinity, which helps in elucidating the binding mechanism. mdpi.com
In studies involving similar piperazine (B1678402) sulfonamide analogs, molecular docking has been successfully employed to understand interactions with targets like α-amylase and dipeptidyl peptidase-IV (DPP-IV). researchgate.netresearchgate.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site of the enzyme. researchgate.net For instance, the sulfonamide group is often involved in crucial hydrogen bonding. researchgate.net The pyrimidine (B1678525) and piperazine rings can also form significant interactions with the protein's binding pocket. researchgate.net The primary goal of these simulations is to rationalize the structure-activity relationships (SAR) observed in experimental assays and to guide the design of more potent and selective inhibitors. researchgate.netresearchgate.net
| Compound Class | Target Protein | Key Interacting Residues | Types of Interactions | Reference |
|---|---|---|---|---|
| Piperazine Sulfonamides | DPP-IV | R125, E205, E206, Y662 | Hydrogen Bonding | researchgate.net |
| Triazine Sulfonamides | EGFR Tyrosine Kinase (3RHK) | Not Specified | Hydrogen Bonding, Hydrophobic Interactions | mdpi.com |
| Acridine/Sulfonamide Hybrids | Topoisomerase II | Arg-804, DC11, DA12 | Hydrogen Bonding, π-π Stacking | mdpi.com |
| Thienopyrimidine/Sulfonamide Hybrids | FGFR-1 | ASP 641, LEU 484, ALA 564 | Hydrogen Bonding, Hinge Region Binding | nih.gov |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic picture of the ligand-target complex. researchgate.net MD simulations model the atomic and molecular motion over time, allowing researchers to assess the conformational stability of the ligand within the binding site and the dynamics of its interactions. researchgate.net
For related pyrimidine-sulfonamide hybrids and piperazine derivatives, MD simulations have been used to confirm the stability of the docked pose. researchgate.net Key parameters analyzed during these simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates structural stability, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. By analyzing the trajectory of the simulation, researchers can observe the persistence of key hydrogen bonds and other interactions, providing a deeper understanding of the binding event than the static picture offered by molecular docking alone. researchgate.net
| Parameter | Description | Insight Gained |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | Assesses the overall stability of the protein-ligand complex. A stable RMSD suggests the system has reached equilibrium. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues from their average position. | Identifies flexible and rigid regions of the protein and the ligand. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and target throughout the simulation. | Determines the stability and importance of specific hydrogen bond interactions for complex stability. |
| Binding Free Energy Calculation | Uses methods like MM/PBSA or MM/GBSA to estimate the free energy of binding. | Provides a quantitative measure of the binding affinity, complementing docking scores. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. ekb.egmdpi.com For a series of compounds related to this compound, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives. ekb.eg
The process involves calculating a variety of molecular descriptors for each compound, which quantify different aspects of its structure, such as topological, electronic, and hydrophobic properties. mdpi.comnih.gov Statistical methods, like multiple linear regression, are then used to build an equation that correlates these descriptors with the experimentally measured biological activity (e.g., IC50 values). ekb.egmdpi.com Successful QSAR models can explain the variance in activity and have high predictive power for new compounds, thereby guiding the synthesis of molecules with potentially improved potency. mdpi.com For example, studies on N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) derivatives have shown that electrostatic and hydrophobic fields, along with hydrogen bond acceptors, significantly contribute to their biological activity. researchgate.net
| Component | Description |
|---|---|
| Predicted Activity (e.g., pIC50) | The dependent variable, representing the biological activity. |
| = c₀ + (c₁ * D₁) + (c₂ * D₂) + ... + (cₙ * Dₙ) | The mathematical equation where 'c' represents coefficients and 'D' represents different molecular descriptors. |
| Molecular Descriptors (Dₙ) | Independent variables such as LogP (hydrophobicity), molecular weight, polar surface area, or electronic properties. |
| Statistical Parameters (R², Q²) | Metrics used to validate the model's statistical significance and predictive ability. R² measures the goodness of fit, while Q² assesses predictive power through cross-validation. |
Virtual Screening and Ligand-Based Drug Design Strategies
Virtual screening (VS) is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com This approach can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). mdpi.com
If the 3D structure of the biological target for this compound is known, SBVS (which relies on docking) can be used to screen thousands or millions of compounds against the target's binding site. researchgate.net Conversely, if the target structure is unknown but other active molecules are available, LBVS can be employed. This method uses the known active compound (the "ligand") as a template to find other compounds in a database with similar properties, such as shape or electrostatic features. nih.gov Collaborative virtual screening efforts have proven effective in rapidly expanding the structure-activity relationship around hit compounds for various diseases. nih.gov These strategies are instrumental in the early stages of drug discovery for identifying novel chemical scaffolds and hit compounds. nih.govnih.gov
In Silico Prediction of Biological Pathways and Off-Target Interactions
In silico tools are invaluable for predicting a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (ADMET) at an early stage of research. nih.govnih.gov These predictions help to filter out compounds that are likely to fail later in the drug development pipeline due to poor bioavailability or adverse effects. nih.gov Online servers and software can calculate properties like intestinal absorption, blood-brain barrier permeability, and potential for inhibiting key metabolic enzymes or ion channels. nih.govresearchgate.net
Furthermore, computational methods can predict the potential biological pathways a compound might modulate and identify possible off-target interactions. researchgate.net By comparing the structure of this compound against databases of known drugs and their targets, it is possible to generate a hypothesis about its mechanism of action and potential for unintended interactions, which is crucial for understanding its broader biological profile. nih.gov
| Prediction Category | Specific Parameters | Importance |
|---|---|---|
| Pharmacokinetics (ADME) | Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) Permeability, CYP450 Inhibition | Predicts if a compound can reach its target and how it will be metabolized and cleared from the body. nih.gov |
| Toxicity | hERG Inhibition, Ames Mutagenicity, Carcinogenicity | Assesses the potential for cardiotoxicity, mutagenic effects, and long-term toxicity. nih.gov |
| Drug-Likeness | Lipinski's Rule of Five (Ro5), Ghose's Filter | Evaluates if the compound has physicochemical properties consistent with known oral drugs. |
| Target Prediction | Kinase inhibitor likelihood, GPCR ligand activity, enzyme inhibition | Suggests potential biological targets and mechanisms of action. nih.gov |
Conclusion and Future Directions in 4 Pyrimidin 2 Ylpiperazine 1 Sulfonamide Research
Current Understanding and Key Findings of the Scaffold's Therapeutic Potential
The therapeutic potential of the 4-pyrimidin-2-ylpiperazine-1-sulfonamide scaffold is largely inferred from the well-established biological activities of its constituent fragments and related hybrid molecules. Pyrimidine-sulfonamide hybrids, for instance, have shown significant promise as anticancer agents. researchgate.nettandfonline.com Research indicates that these hybrids can act on various cancer cell targets simultaneously, suggesting a multi-faceted approach to cancer therapy. researchgate.net The sulfonamide group is a key pharmacophore in a wide array of clinically used drugs, exhibiting antibacterial, antiviral, anti-inflammatory, and anticancer properties. researchgate.net Similarly, the piperazine (B1678402) ring is a common structural feature in many approved drugs, contributing to their pharmacological activity and pharmacokinetic profiles. researchgate.net
The hybridization of these three components in the this compound structure is anticipated to yield compounds with a broad spectrum of biological activities. Key findings for analogous pyrimidine-sulfonamide hybrids suggest potential efficacy against various cancer cell lines, as detailed in the table below.
| Compound Type | Target/Cell Line | Reported Activity (IC50) | Reference |
| Pyrimidine-sulfonamide hybrid | HCT-116 colon cancer cells | 5.66 µM | nih.gov |
| Pyrimidine-sulfonamide hybrid | HT-29 colon cancer cells | 9.95 µM | nih.gov |
| Pyrazolo[3,4-d]pyrimidine–sulfonamide hybrid | MCF-7 breast cancer cells | 1.58 µM | nih.gov |
These findings underscore the potential of the core scaffold in oncology, and by extension, suggest that derivatives of this compound could be potent therapeutic agents.
Identification of Underexplored Biological Targets and Therapeutic Areas
While oncology represents a primary area of investigation, the structural features of this compound suggest its potential utility against a range of other biological targets and in diverse therapeutic areas. The sulfonamide moiety is a well-known inhibitor of carbonic anhydrases, enzymes implicated in glaucoma, epilepsy, and certain types of cancer. researchgate.net This opens up avenues for exploring derivatives of the scaffold as potential treatments for these conditions.
Furthermore, the piperazine and pyrimidine (B1678525) rings are prevalent in centrally active agents. researchgate.netnih.gov This suggests that the this compound scaffold could be a valuable starting point for the design of novel drugs targeting neurological and psychiatric disorders. The structural similarity to known ligands for serotonin (B10506) and dopamine (B1211576) receptors warrants investigation into its potential as an antipsychotic, antidepressant, or anxiolytic agent.
Underexplored therapeutic areas for this scaffold could also include infectious diseases. The sulfonamide core is the basis of sulfa drugs, the first class of synthetic antibiotics. nih.gov By functionalizing the pyrimidine and piperazine rings, it may be possible to develop novel antimicrobial agents that can overcome existing resistance mechanisms.
Potential Underexplored Therapeutic Areas:
Neurological Disorders: Targeting serotonin, dopamine, or other CNS receptors.
Ophthalmology: Inhibition of carbonic anhydrase for glaucoma treatment.
Infectious Diseases: Development of novel antibacterial or antiviral agents.
Inflammatory Diseases: Modulation of inflammatory pathways.
Opportunities for Advanced Synthetic Methodologies and Combinatorial Chemistry
The synthesis of libraries of this compound derivatives can be significantly accelerated and diversified through the adoption of advanced synthetic methodologies. Traditional synthetic routes can be time-consuming and may have limitations in terms of substrate scope and functional group tolerance.
Flow chemistry offers a powerful alternative for the synthesis of sulfonamides and related heterocyclic compounds. researchgate.netnih.gov Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. This technology is particularly well-suited for the large-scale production of lead compounds.
Microwave-assisted synthesis is another valuable tool for accelerating the synthesis of pyrimidine derivatives and other heterocyclic systems. researchgate.netnih.govnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.
Combinatorial chemistry provides a strategic framework for the rapid generation of large and diverse libraries of compounds based on the this compound scaffold. researchgate.netmarcherin.be By systematically varying the substituents on the pyrimidine and sulfonamide moieties, vast chemical spaces can be explored to identify compounds with optimal activity and properties.
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Improved reaction control, scalability, and safety. |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, and cleaner reaction profiles. |
| Combinatorial Chemistry | Rapid generation of large and diverse compound libraries for high-throughput screening. |
Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the process of drug discovery and scaffold optimization. nih.govnih.gov For the this compound scaffold, these computational tools can be applied at various stages of the drug development pipeline.
In silico screening of virtual libraries of derivatives can be performed to predict their binding affinity to specific biological targets. researchgate.netresearchgate.net This allows for the prioritization of compounds for synthesis and biological evaluation, saving significant time and resources. Machine learning models can be trained on existing data for sulfonamides and pyrimidinylpiperazines to predict the biological activity and pharmacokinetic properties of novel, unsynthesized analogs. nih.gov
Predictive modeling can also be employed to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. researchgate.net By identifying potential liabilities early in the design phase, the attrition rate of drug candidates in later stages of development can be reduced. Generative AI models can even design novel molecules with desired properties from the ground up, providing innovative starting points for medicinal chemistry campaigns. nih.gov
Design of Multi-Target Directed Ligands and Hybrid Molecules
The inherent hybrid nature of the this compound scaffold makes it an ideal platform for the design of multi-target directed ligands (MTDLs). nih.govnih.gov Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. MTDLs are single molecules designed to modulate several targets simultaneously, which can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.govwuxibiology.com
By strategically modifying the substituents on the pyrimidine and sulfonamide portions of the molecule, it is possible to fine-tune the binding affinities for different biological targets. For example, a derivative could be designed to inhibit both a specific kinase (a common target for the pyrimidine moiety) and carbonic anhydrase (a target for the sulfonamide moiety), which could be a powerful combination for certain cancers. nih.gov
The development of hybrid molecules by linking the this compound core to other pharmacophores is another promising strategy. mdpi.com This approach can introduce additional mechanisms of action or improve the pharmacokinetic profile of the resulting conjugate. The piperazine linker provides a convenient attachment point for such modifications.
Q & A
Synthetic Routes and Reaction Optimization
Q: What are the common synthetic routes for 4-Pyrimidin-2-ylpiperazine-1-sulfonamide, and how do reaction conditions influence yield and purity? A: Synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution for introducing the pyrimidine and piperazine moieties (e.g., reacting sulfonyl chlorides with amine-functionalized intermediates) .
- Cyclization techniques under controlled temperatures (60–120°C) to form the pyrimidine ring, with solvents like DMF or THF ensuring solubility .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Key Factors Affecting Yield:
| Condition | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Higher yields at moderate heating |
| Solvent | Polar aprotic (e.g., DMF) | Enhances nucleophilicity |
| Reaction Time | 12–24 hours | Prevents side-product formation |
Structural Characterization Techniques
Q: Which spectroscopic and analytical methods are recommended for confirming the structure of this compound? A:
- NMR Spectroscopy : H and C NMR to identify proton environments (e.g., piperazine N–H at δ 2.5–3.5 ppm, pyrimidine protons at δ 8.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak matching theoretical mass) .
- X-ray Crystallography : For unambiguous confirmation of 3D structure, particularly sulfonamide bond geometry .
Role of Substituents in Biological Activity
Q: How do substituents on the pyrimidine and piperazine rings influence the compound’s biological activity? A:
- Pyrimidine Modifications : Electron-withdrawing groups (e.g., -F at C5) enhance receptor binding affinity by increasing electrophilicity .
- Piperazine Substituents : Bulky groups (e.g., 4-methylphenyl) improve metabolic stability but may reduce solubility .
- Sulfonamide Group : Critical for hydrogen bonding with target enzymes (e.g., kinases or GPCRs) .
Example : Fluorination at the pyrimidine ring (as in 5-fluoro derivatives) increases lipophilicity, improving blood-brain barrier penetration .
Addressing Contradictions in Biological Data
Q: How can researchers resolve contradictory results in receptor binding assays involving this compound? A:
- Control Experiments : Use known ligands (e.g., dopamine D3 receptor antagonists) to validate assay conditions .
- Dose-Response Curves : Assess activity across concentrations (1 nM–10 µM) to rule out off-target effects .
- Molecular Docking : Compare binding poses with structural analogs to identify key interactions (e.g., sulfonamide interaction with Ser159 in CXCR3 receptors) .
Scalability Challenges in Synthesis
Q: What strategies optimize the synthesis of this compound for large-scale production? A:
- Catalytic Methods : Replace stoichiometric reagents with catalysts (e.g., Pd/C for hydrogenation steps) to reduce waste .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing reaction time from 24 hours to 4–6 hours .
- In-Process Monitoring : Use HPLC to track intermediate purity and adjust conditions in real time .
Structure-Activity Relationship (SAR) Analysis
Q: What computational and experimental approaches are used to establish SAR for this compound? A:
- Library Synthesis : Systematically vary substituents at the 4-pyrimidine and 1-piperazine positions .
- Free Energy Perturbation (FEP) : Predict binding energy changes caused by substituent modifications (e.g., -CH vs. -CF) .
- Biological Assays : Test analogs against panels of enzymes/receptors (e.g., phosphodiesterase inhibition assays) .
Example : Introducing a 2-fluorophenyl group on piperazine improves selectivity for serotonin receptors over adrenergic receptors .
Computational Modeling in Drug Design
Q: How can molecular dynamics (MD) simulations guide the design of derivatives with enhanced potency? A:
- Binding Pocket Analysis : Identify key residues (e.g., Tyr235 in kinase targets) interacting with the sulfonamide group .
- Solubility Prediction : Use COSMO-RS to optimize logP values by modifying hydrophilic groups (e.g., -OH or -NH) .
- ADMET Profiling : Predict pharmacokinetics (e.g., CYP450 metabolism) to prioritize derivatives with favorable profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
